
MK-8666
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MK-8666 is a partial GPCR (G-protein-coupled receptor) agonist that is coordinated with the action of GPR40. GPR40, also known as free fatty acid (FFA) receptor 1 modulates fatty acid-induced insulin secretion in pancreatic beta cells and in intestinal enteroendocrine cells. Thus, MK-8666 has been investigated for treatment of type 2 diabetes mellitus and has been shown to robustly lower glucose without negative effects.
Wissenschaftliche Forschungsanwendungen
Bioactivation and Metabolism
MK-8666, a GPR40 agonist, was investigated for its metabolism and potential to form reactive metabolites, which may contribute to drug-induced liver injury (DILI). The metabolism of MK-8666 primarily resulted in the formation of an acyl glucuronide in both rat and human hepatocytes. Further studies revealed covalent binding to proteins and identification of amino acid adducts in liver microsomes. These findings suggest that MK-8666's metabolism could form reactive acyl glucuronide and acyl CoA thioester, potentially contributing to DILI (Shang et al., 2020).
Synthesis
A scalable and efficient synthesis of MK-8666 was developed, highlighting the stereochemistry at two centers using an enzymatic dynamic kinetic reduction of an unactivated ketone. This synthesis process utilized optimized ketoreductase, demonstrating high yield and selectivity, crucial for the production of MK-8666 (Hyde et al., 2016).
Clinical Applications
MK-8666 was evaluated for its safety, pharmacokinetics, and glucose response in type 2 diabetes patients. The study found that MK-8666 was generally well tolerated and showed robust glucose-lowering efficacy, indicating its potential as a treatment for type 2 diabetes mellitus (Krug et al., 2017).
Molecular Dynamics in Drug Design
Molecular dynamics studies addressed the (un)binding mechanism of MK-8666 and its allosteric communications in FFAR1 binding sites. The study provided insights into the molecular interactions of MK-8666, which is crucial for understanding its therapeutic potential and guiding drug design (Atanasio et al., 2020).
Chemical Synthesis
An efficient method was developed for the regioselective 1,4-conjugate addition of organolithiums to maleate monoesters, with direct application in synthesizing a key azaindanone intermediate for MK-8666. This advancement in chemical synthesis plays a crucial role in streamlining the production process of MK-8666 (Liu et al., 2020).
Co-operative Allosteric Activation
Research on GPR40's allosteric activation by MK-8666 revealed a novel lipid-facing binding pocket, providing insights into GPR40's more active-like state. Understanding these molecular mechanisms is vital for the development of effective diabetes treatments (Lu et al., 2017).
Eigenschaften
CAS-Nummer |
1544739-76-5 |
|---|---|
Produktname |
MK-8666 |
Molekularformel |
C29H31NO6S |
Molekulargewicht |
521.628 |
IUPAC-Name |
(6R)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C29H31NO6S/c1-17-10-22(35-8-5-9-37(3,33)34)11-18(2)26(17)20-7-4-6-19(12-20)16-36-25-14-21-13-23-27(24(21)15-30-25)28(23)29(31)32/h4,6-7,10-12,14-15,23,27-28H,5,8-9,13,16H2,1-3H3,(H,31,32)/t23?,27?,28-/m1/s1 |
InChI-Schlüssel |
CODQKEMYZZKQAE-BHOIILBASA-N |
SMILES |
O=C([O-])[C@@H]1C(C21)CC3=C2C=NC(OCC4=CC=CC(C5=C(C)C=C(OCCCS(=O)(C)=O)C=C5C)=C4)=C3.[NH3+]C(CO)(CO)CO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MK-8666; MK 8666; MK8666 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



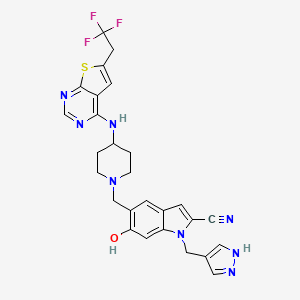
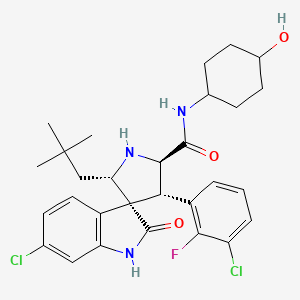
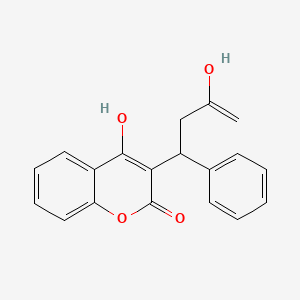


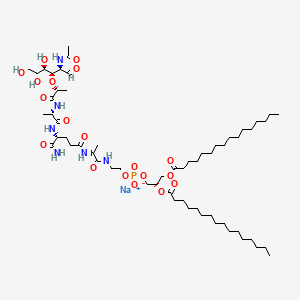
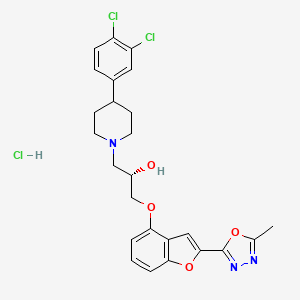
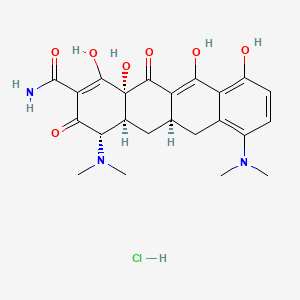

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)